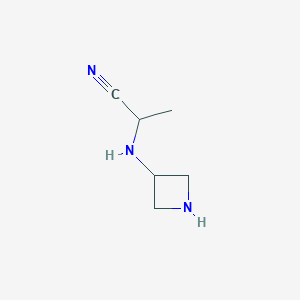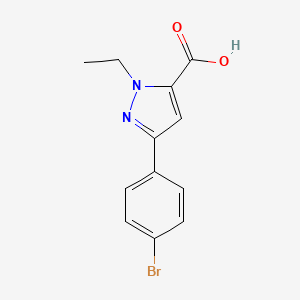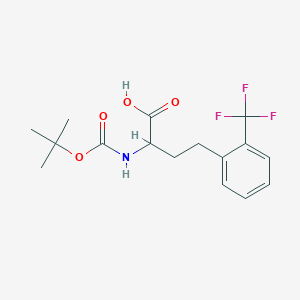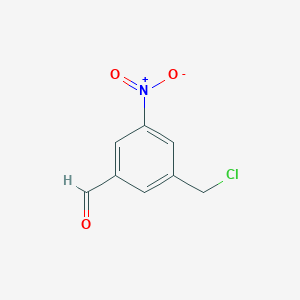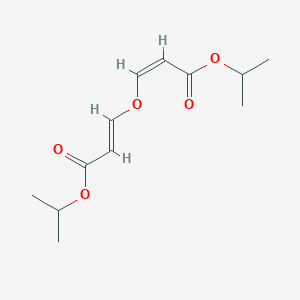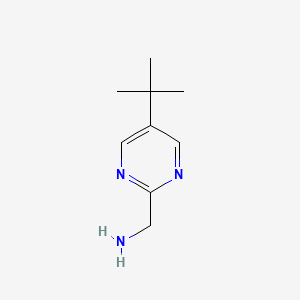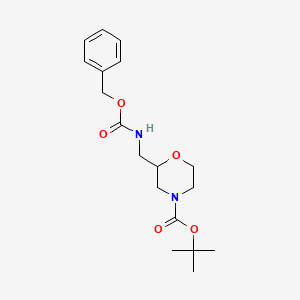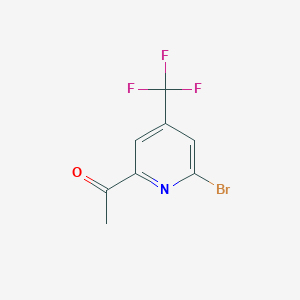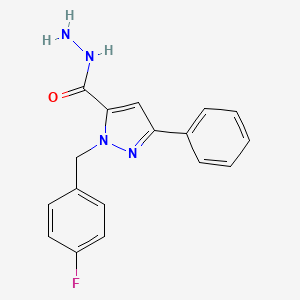
1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a phenyl group, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzyl bromide with hydrazine hydrate to form 4-fluorobenzyl hydrazine. This intermediate is then reacted with 3-phenyl-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This optimization includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group in the compound can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The pathways involved in its mechanism of action are still under investigation, but studies suggest that it may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Fluorobenzyl)-1H-pyrazole-5-carbohydrazide: Lacks the phenyl group, which may affect its reactivity and biological activity.
3-Phenyl-1H-pyrazole-5-carbohydrazide: Does not have the fluorobenzyl group, potentially altering its chemical properties and applications.
1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole: Missing the carbohydrazide group, which is crucial for certain reactions and biological interactions.
The presence of both the fluorobenzyl and phenyl groups, along with the carbohydrazide moiety, gives this compound its unique properties and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15FN4O |
|---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-phenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C17H15FN4O/c18-14-8-6-12(7-9-14)11-22-16(17(23)20-19)10-15(21-22)13-4-2-1-3-5-13/h1-10H,11,19H2,(H,20,23) |
InChI Key |
YJPIYEABKAYIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NN)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxa-2,4-diazaspiro[5.5]undecan-3-one](/img/structure/B14863507.png)
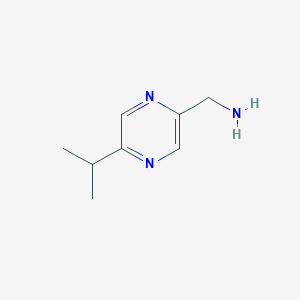
![Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B14863511.png)
![1-[4-(Chloromethyl)-6-methylpyridin-2-YL]ethanone](/img/structure/B14863525.png)
